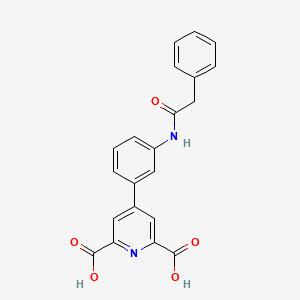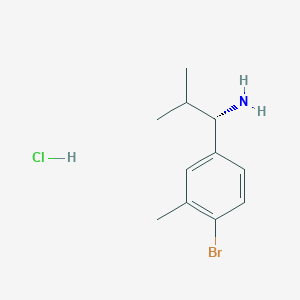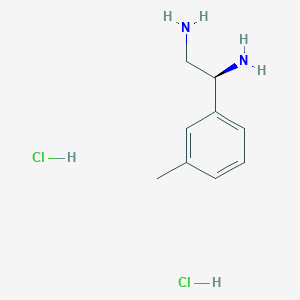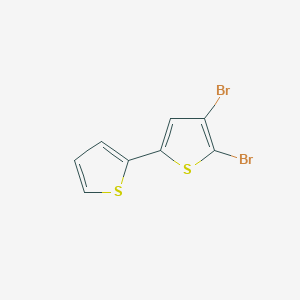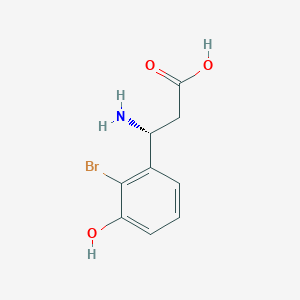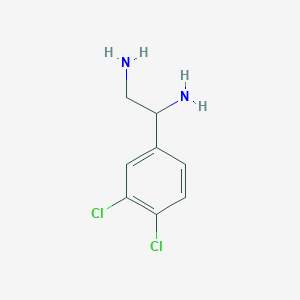![molecular formula C16H28O4 B13050558 Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound known for its unique spirocyclic structure. This compound features a tert-butyl ester group and a dioxaspirodecane moiety, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of tert-butyl 2-methylpropanoate with a suitable dioxaspirodecane derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may also include purification steps such as distillation or crystallization to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 8-tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene
- N-((8-tert-butyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl)methyl]ethanamine
- tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate stands out due to its specific ester and spirocyclic structure, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H28O4 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpropanoate |
InChI |
InChI=1S/C16H28O4/c1-14(2,3)20-13(17)15(4,5)12-6-8-16(9-7-12)18-10-11-19-16/h12H,6-11H2,1-5H3 |
InChI Key |
XLTRTXVYUIMWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)


